3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Description
3-Iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a halogenated triazole derivative characterized by an iodine atom at the 3-position and a trifluoroethyl group at the 1-position of the triazole ring.
Properties
IUPAC Name |
3-iodo-1-(2,2,2-trifluoroethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3IN3/c5-4(6,7)1-11-2-9-3(8)10-11/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTMYKSZRWDKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2,2,2-trifluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups.
Reduction Reactions: Reduction can modify the triazole ring or the trifluoroethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 3-Iodo-1-Methyl-1H-1,2,4-Triazole
- Structure : Shares the triazole core and iodine at position 3 but substitutes the trifluoroethyl group with a methyl group.
- Properties :
- Lower molecular weight (208.99 g/mol vs. ~275 g/mol for the trifluoroethyl analog).
- Reduced lipophilicity (logP ≈ 1.2 vs. estimated 2.5–3.0 for trifluoroethyl derivative).
- Applications : Used as a building block in pharmaceutical synthesis; lacks the enhanced metabolic stability conferred by fluorine .
2.1.2 4-Iodo-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole (QV-1772)
- Structure : Pyrazole core with iodine at position 4 and trifluoroethyl at position 1.
- Comparison :
2.1.3 Ethyl 3-(3-(Trifluoromethyl)Phenyl)-1H-1,2,4-Triazole-5-Carboxylate
- Structure : Trifluoromethyl group on a phenyl ring attached to triazole.
- Properties :
Fluorinated Triazole Derivatives
- Trifluoroethyl Group Impact: Increases lipophilicity (logP +0.5–1.0 per CF3 group) and metabolic resistance due to C-F bond stability . Example: Fluconazole analogs with trifluoroethyl groups show enhanced antifungal activity compared to non-fluorinated derivatives .
- Comparison with 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-Triazoles: Substitution at position 3 (iodo vs. amino or thiol groups) significantly alters reactivity. Iodo derivatives are more susceptible to nucleophilic substitution, enabling further functionalization .
Table 1: Physicochemical Properties of Selected Triazole Derivatives
*Estimated using fragment-based methods.
Biological Activity
3-Iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. The triazole ring is a significant pharmacophore known for various therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and experimental findings.
- Molecular Formula : CHFI N
- Molecular Weight : 209.937 g/mol
- CAS Number : 353-83-3
- Structure : The compound features a triazole ring substituted with an iodine atom and a trifluoroethyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been assessed in several studies focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria is yet to be fully characterized but follows trends observed in related compounds .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented extensively. A study on similar compounds demonstrated their ability to reduce cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, compounds with structural similarities to this compound showed a reduction in Tumor Necrosis Factor-alpha (TNF-α) production by approximately 44–60% at effective concentrations . This suggests that the compound may possess similar inhibitory effects on inflammatory mediators.
Study on Triazole Derivatives
A recent study synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. Compounds were tested for their ability to inhibit TNF-α and other cytokines in stimulated PBMC cultures. Notably:
- Compounds containing pyridyl substituents exhibited enhanced TNF-α inhibitory activity.
- The presence of certain aliphatic acid moieties improved the overall biological efficacy of the derivatives .
Comparative Analysis Table
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytokine Inhibition (%) |
|---|---|---|---|
| 3-Iodo-1-(2,2,2-trifluoroethyl)-triazole | TBD | TBD | TBD |
| Triazole Derivative A | Moderate | High | 60 |
| Triazole Derivative B | High | Moderate | 50 |
The mechanism by which triazoles exert their biological effects often involves interaction with specific enzymes or receptors involved in inflammatory pathways. For example:
- Cytokine Modulation : Triazoles can modulate cytokine release through inhibition of signaling pathways associated with inflammation.
- Antimicrobial Mechanisms : They may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
